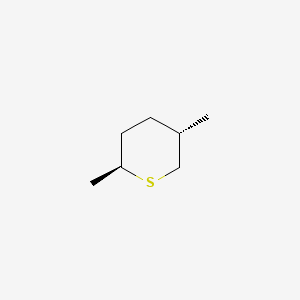
(2S,5S)-2,5-Dimethylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Dimethylthiane is an organic compound that belongs to the class of thianes Thianes are six-membered sulfur-containing heterocycles The specific stereochemistry of this compound indicates that it has two chiral centers, both in the S configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diene precursors that undergo cyclization in the presence of sulfur sources. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethylthiane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfur atom or other functional groups attached to the thiane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,5S)-2,5-Dimethylthiane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethylthiane involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors or active sites.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethylthiane: The enantiomer of (2S,5S)-2,5-Dimethylthiane with opposite stereochemistry.
Thiane: The parent compound without the methyl substituents.
2,5-Dimethylthiolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two chiral centers. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its enantiomers and other related compounds.
Properties
CAS No. |
61568-44-3 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
FCFFROVETURYHE-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](SC1)C |
Canonical SMILES |
CC1CCC(SC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















